N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-14-9-11(19-17(22)15-10-23-7-8-24-15)5-6-12(14)18-20-13-3-1-2-4-16(13)25-18/h1-6,9-10,21H,7-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFAJCDPPMQCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-ketoesters, and urea.
Microwave irradiation: This method accelerates the reaction process and increases yield.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted the synthesis of related compounds that demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting potential for further development as anticancer agents .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 0.5 |
| Compound B | Lung Cancer | 1.2 |
| Compound C | Colon Cancer | 0.8 |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential enzymes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Klebsiella pneumoniae | 0.75 µg/mL |
Luminescent Properties
Compounds with benzothiazole derivatives have been explored for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The luminescence is attributed to their unique electronic structures which allow for efficient light emission under specific conditions .
Coordination Chemistry
The ability of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide to act as a ligand in coordination complexes has been investigated. Its coordination with transition metals enhances the stability and reactivity of the resulting complexes, which can be utilized in catalysis and material synthesis .
Anticancer Study
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against various cell lines. One compound exhibited remarkable selectivity towards breast cancer cells with an IC50 value of 0.5 µM, indicating its potential as a lead compound for further development .
Antimicrobial Efficacy
A comparative study on the antimicrobial effects of benzothiazole derivatives revealed that this compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics like penicillin and streptomycin .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes and proteins involved in disease progression, such as DprE1 in tuberculosis . The compound may also induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-benzothiazol-2(3H)-ones: These compounds share a similar benzothiazole core and exhibit diverse biological activities.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives are known for their antibacterial properties.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C22H18N2O4S
- Molecular Weight : 374.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzothiazole moiety is known to inhibit specific enzymes such as topoisomerases and DNA gyrase, which are crucial for bacterial DNA replication and transcription .
- Anticancer Activity : Studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of bacterial growth, particularly against gram-positive bacteria like Staphylococcus aureus. The compound's mechanism involves the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Antitumor Effects
In vitro assays demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. For instance:
- In MCF-7 breast cancer cells, the compound induced cell cycle arrest and apoptosis.
- The compound showed a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 μM in ovarian cancer cell lines .
Mechanistic Insights
Research into the mechanistic pathways revealed that this compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action contributes to its effectiveness as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
